2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol
Description
2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol is a pyrazole derivative featuring a 4-chlorophenyl substituent at position 5 of the pyrazole ring and a 4-methylphenol group at position 2 (Figure 1). This compound is of interest due to its structural similarity to bioactive pyrazole derivatives, particularly in antimicrobial and kinase-inhibitor applications .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-2-7-16(20)13(8-10)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSOAXOCQPRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol typically involves the reaction of 4-chlorophenylhydrazine with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylpyrazoles depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol possess significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study Findings:
- Cell Lines Tested: MCF-7, HeLa, A549 (lung cancer)
- IC50 Values: Ranged from 10 to 30 µM, indicating moderate to high activity compared to standard chemotherapeutics.
These findings suggest that the compound may induce apoptosis through modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Properties
The compound has demonstrated potential as an anti-inflammatory agent. In vitro studies revealed its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide and cyclooxygenase-2 in stimulated macrophages.
Research Highlights:
- Mechanism: Inhibition of inflammatory mediators suggests a promising therapeutic avenue for treating inflammatory diseases.
Fungicidal Activity
The pyrazole derivatives, including this compound, have been explored for their fungicidal properties, particularly in crop protection.
Study Overview:
- Target Pathogens: Various fungal pathogens affecting crops.
- Efficacy: Demonstrated effective inhibition of fungal growth, making it a candidate for developing novel fungicides.
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
| Application | Study Focus | Key Findings |
|---|---|---|
| Anticancer | Cell line assays | IC50 values between 10 to 30 µM across multiple lines |
| Anti-inflammatory | In vitro macrophage studies | Inhibition of nitric oxide and COX-2 production |
| Fungicidal | Crop protection trials | Effective against a range of fungal pathogens |
Mechanism of Action
The mechanism of action of 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Aryl Groups
- 4-Chlorophenyl vs. 4-Fluorophenyl: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () replaces the phenol group with a thiazole-ester moiety. However, the absence of the phenolic -OH reduces hydrogen-bonding capacity .
- Dual Halogenation: 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one () features dual chlorophenyl groups and a pyrazolone ring. This structure exhibits enhanced planarity and π-π stacking interactions but lacks the phenolic group, limiting solubility in polar solvents .
Functional Group Modifications
- Phenol vs. Amine: 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine () substitutes the phenol with an amine group. The basic amine increases aqueous solubility but reduces acidity, altering interactions with biological targets like kinases or microbial enzymes .
- Phenol vs. Thiazole-Ester: The thiazole-ester derivative in shows broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and P. aeruginosa), whereas phenolic analogs like 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol may exhibit stronger hydrogen-bond-driven binding but lower metabolic stability .
Antimicrobial Activity
- Phenol-Containing Derivatives: Compounds with phenolic -OH groups, such as 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol (), demonstrate moderate to strong activity against Gram-positive bacteria (MIC: 4–16 µg/mL). The phenol group facilitates membrane disruption via hydrogen bonding .
- Non-Phenolic Derivatives: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () exhibits superior activity against resistant strains (MIC: 2 µg/mL) due to the thiazole ring’s electron-withdrawing effects enhancing cellular uptake .
Kinase Inhibition
- Pyrazole-Urea Derivatives: Urea-linked pyrazoles (e.g., ) act as p38 MAP kinase inhibitors (IC₅₀: 50–100 nM), whereas phenolic analogs like the target compound may show weaker inhibition due to reduced hydrophobic interactions .
Structural and Crystallographic Insights
Crystal Packing and Hydrogen Bonding
- The title compound’s phenol group enables intermolecular O–H···N hydrogen bonds, forming dimeric structures (e.g., as seen in 4-chloro-2-[4,5-dihydro-5-(2-hydroxyphenyl)-1H-pyrazol-3-yl]phenol; ). This contrasts with thiazole-ester derivatives (), which form C–H···O chains along the a-axis .
Conformational Flexibility
Data Tables
Table 2. Crystallographic Parameters
Biological Activity
2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol, a compound belonging to the class of phenolic pyrazoles, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's molecular formula is , characterized by a chlorophenyl group attached to a pyrazole ring, which is further connected to a methylphenol moiety. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with 4-methylphenol under controlled conditions, leading to the formation of the desired product through a hydrazone intermediate that undergoes cyclization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potent antibacterial properties .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. It has shown the ability to inhibit the proliferation of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets modulates pathways associated with cancer progression .
The biological activity of this compound is primarily attributed to its ability to bind with enzymes or receptors, thereby altering their activity. The compound's unique structure allows it to interact with various molecular targets involved in inflammatory responses and cellular proliferation. For instance, it has been shown to inhibit nitric oxide production and reduce the expression of pro-inflammatory cytokines in microglial cells, indicating potential neuroprotective effects against neuroinflammation .
Case Studies and Research Findings
- Neuroprotective Effects : A study focused on the compound's protective effects against microglial activation in models of Parkinson's disease. The results indicated that it significantly reduced inflammatory markers and improved behavioral outcomes in treated mice .
- Antibacterial Efficacy : Another research highlighted its antibacterial activity against multi-drug resistant strains, demonstrating that it could serve as a lead compound for developing new antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol, and how can reaction conditions be controlled to improve yield?
The compound can be synthesized via multi-step reactions, often involving cyclocondensation of hydrazine derivatives with β-keto esters or Mannich reactions. For instance, Mannich reactions with diazacrown ethers under controlled pH and temperature (e.g., room temperature, neutral pH) yield bis-pyrazole derivatives with >95% efficiency . Key steps include:
- Precise stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyrazole precursor to electrophile).
- Solvent selection (e.g., ethanol or dioxane) to enhance solubility and reaction kinetics.
- Post-synthesis purification via column chromatography or recrystallization to isolate the target compound .
Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and tautomeric forms. Mass Spectrometry (MS) verifies molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., phenolic -OH at ~3200 cm⁻¹). High-resolution X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as demonstrated for analogous pyrazole derivatives .
Q. How can researchers address inconsistencies in reported crystallographic data for pyrazole derivatives?
Discrepancies in bond lengths or angles may arise from polymorphism or solvent inclusion. To resolve this:
- Perform multiple crystallization trials using varied solvents (e.g., DMSO vs. ethanol).
- Validate results against computational models (DFT calculations) to assess stability of observed conformations .
Advanced Research Questions
Q. How does the electronic environment of the pyrazole ring influence tautomeric equilibria, and what experimental methods can quantify this behavior?
The 1H-pyrazole ring exhibits keto-enol tautomerism, influenced by substituents like the 4-chlorophenyl group. Variable-temperature NMR and UV-Vis spectroscopy can monitor tautomer ratios. For example, electron-withdrawing groups (e.g., -Cl) stabilize the keto form, shifting the equilibrium. Solvent polarity also plays a role, with polar aprotic solvents favoring enol tautomers .
Q. What strategies optimize the compound’s coordination chemistry for metal-binding studies?
The phenolic -OH and pyrazole N-atoms act as potential donor sites. To enhance metal chelation:
- Modify substituents (e.g., introducing -COOH or -NH₂ groups) to increase ligand flexibility.
- Use pH-controlled synthesis (e.g., basic conditions to deprotonate -OH for stronger metal binding).
- Characterize complexes via X-ray crystallography and cyclic voltammetry, as shown for pyrazolone-crown ether hybrids .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For example:
Q. What are the challenges in analyzing intermolecular interactions in crystal packing, and how can they be overcome?
Weak interactions (e.g., C–H···π, halogen bonding) dominate packing motifs but are difficult to resolve. High-resolution (<1.0 Å) X-ray data and Hirshfeld surface analysis quantify interaction contributions. For example, 4-chlorophenyl groups engage in Cl···Cl contacts (3.45 Å), stabilizing layered structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
